Methyl 3-methoxy-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-methoxy-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Methyl 3-methoxy-1H-pyrrole-2-carboxylate, also known as 3-methoxy-1H-Pyrrole-2-carboxylic acid methyl ester, is a chemical compound with the molecular formula C7H9NO3 It’s known that pyrrole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives, which are structurally similar to pyrrole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with biological targets.
Biochemical Pathways
Indole derivatives, which are structurally similar to pyrrole derivatives, have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its bioavailability.
Result of Action
Given the diverse biological activities of structurally similar indole derivatives , it’s likely that this compound could have a wide range of effects at the molecular and cellular levels.
Action Environment
It’s known that the compound should be stored under recommended conditions to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methoxy-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of a suitable ester with a pyrrole derivative under acidic or basic conditions. For example, the reaction of methyl 3-methoxyacrylate with pyrrole in the presence of a catalyst can yield the desired product. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as methanol or ethanol, for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acids, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups onto the pyrrole ring, leading to diverse products.
Scientific Research Applications
Methyl 3-methoxy-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Methyl 3-methoxy-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Methyl 1-methylpyrrole-2-carboxylate: This compound has a similar structure but with a methyl group at the nitrogen position, which can affect its reactivity and applications.
Pyrrole-2-carboxylic acid: Lacking the methoxy group, this compound has different chemical properties and reactivity.
Methyl 3-methoxypyrrole-2-carboxylate: Similar to the target compound but with variations in the substitution pattern, leading to different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 3-methoxy-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-5-3-4-8-6(5)7(9)11-2/h3-4,8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUQZBMEIYROJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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